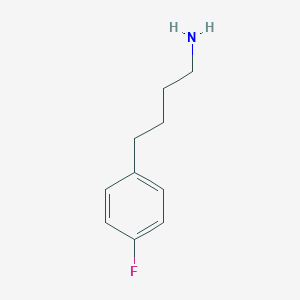

Benzenebutanamine, 4-fluoro-

Vue d'ensemble

Description

“Benzenebutanamine, 4-fluoro-” is a chemical compound with the molecular formula C10H14FN . It is also known as "4-(3-fluorophenyl)-1-butanamine" . The compound is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

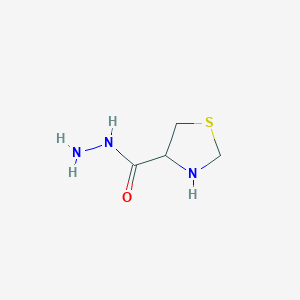

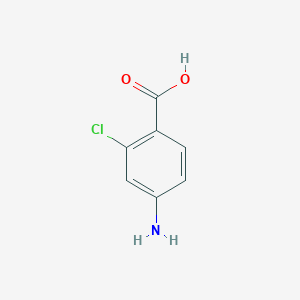

A series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .

Molecular Structure Analysis

The molecular weight of “Benzenebutanamine, 4-fluoro-” is 167.23 . The InChI code for the compound is 1S/C10H14FN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 .

Chemical Reactions Analysis

The compound has been involved in the synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds . The base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4′-nitrophenyl)butane-2-one in 75% aqueous methanol solution has also been studied .

Applications De Recherche Scientifique

Fluorescence-Based Materials and Techniques

“Benzenebutanamine, 4-fluoro-” serves as a core structure in the development of single-benzene-based fluorophores (SBBFs). These compounds are crucial in fluorescence-based materials, which are widely used in analytical, imaging, and sensing techniques across various research fields and industries .

Applications:Organic Molecule-Based Fluorophores

The compound is instrumental in creating organic molecule-based fluorophores, which have revolutionized biology and materials science .

Applications:Design and Synthesis of Fluorescent Probes

Fluorescent probes designed with “Benzenebutanamine, 4-fluoro-” are sensitive and selective, offering non-toxic detection methods in various fields .

Applications:Development Trends in Fluorescent Probes

The compound aids in the exploration of new design and development trends for fluorescent probes, enhancing their performance and applicability .

Applications:Physicochemical Properties Analysis

Understanding the physicochemical properties of “Benzenebutanamine, 4-fluoro-” is essential for developing new derivatives with desired fluorescence characteristics .

Applications:Fluorescent Probes in Chemical Biology

The compound’s derivatives are used to create fluorescent probes that are powerful tools in chemical biology, allowing for detailed investigation in various research areas .

Applications:Safety and Hazards

Orientations Futures

While specific future directions for “Benzenebutanamine, 4-fluoro-” are not available, it’s worth noting that fluorous chemistry is a rapidly evolving field with a wide range of potential applications . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve outcomes by providing more accurate and efficient image guidance during surgery .

Mécanisme D'action

Mode of Action

The exact mode of action of Benzenebutanamine, 4-fluoro- is currently unknown

Biochemical Pathways

It’s known that fluorinated compounds can have significant effects on various biological activities, metabolism, and degradation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzenebutanamine, 4-fluoro- is limited

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzenebutanamine, 4-fluoro-. For instance, the electron withdrawing and inductive field effects from a single fluorine nucleus can affect properties such as acidity, lipophilicity, and polarity .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYIIBCNUSHUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)butan-1-amine | |

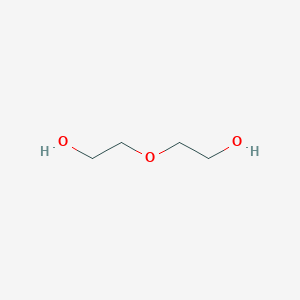

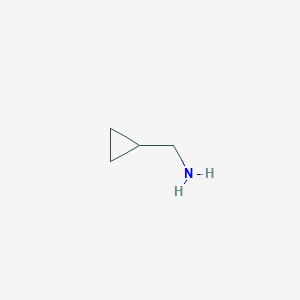

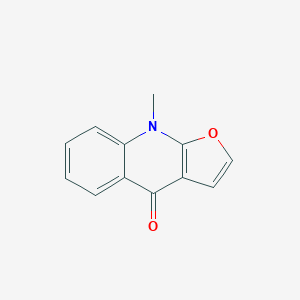

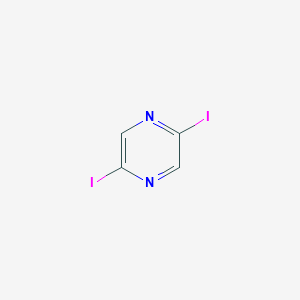

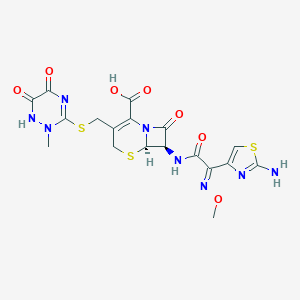

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

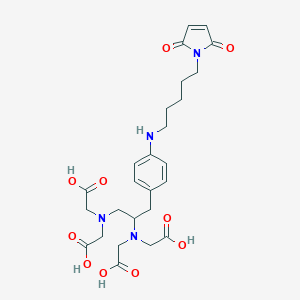

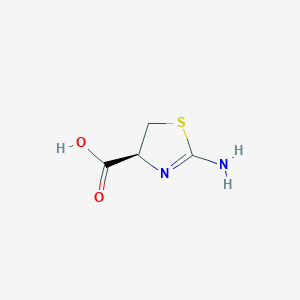

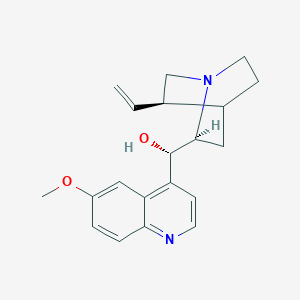

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)